7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one
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Overview
Description
“7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one” is a synthetic organic compound that belongs to the class of chromen-2-ones
Mechanism of Action
Mode of Action
Similar compounds have been found to exhibit significant lipoxygenase (lox) inhibitory activity , suggesting that this compound may also interact with LOX or similar targets.
Biochemical Pathways
Based on its potential interaction with lox, it may affect pathways related to inflammation and fatty acid metabolism .
Result of Action
Similar compounds have been found to exhibit anti-inflammatory effects, suggesting that this compound may also have similar effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-methoxy-3-(6-nitro-1H-benzimidazol-2-yl)chromen-2-one are largely determined by its structural features. The benzimidazole moiety in the compound is known to interact with various enzymes and proteins, contributing to its diverse biological activities . Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.
Cellular Effects
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Benzimidazole derivatives are known to be involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Coupling with chromen-2-one: The final step involves coupling the benzimidazole derivative with a chromen-2-one scaffold, possibly through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions activated by the nitro group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Products may include oxidized derivatives of the methoxy or nitro groups.
Reduction: Products may include the corresponding amine derivative.
Substitution: Products may include substituted derivatives at the benzimidazole or chromen-2-one moieties.
Scientific Research Applications
“7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one” may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a chemical intermediate.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one: Lacks the nitro group.
7-methoxy-3-(6-amino-1H-benzimidazol-2-yl)-2H-chromen-2-one: Contains an amino group instead of a nitro group.
7-methoxy-3-(6-chloro-1H-benzimidazol-2-yl)-2H-chromen-2-one: Contains a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in “7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one” may confer unique electronic properties, affecting its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
7-methoxy-3-(6-nitro-1H-benzimidazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O5/c1-24-11-4-2-9-6-12(17(21)25-15(9)8-11)16-18-13-5-3-10(20(22)23)7-14(13)19-16/h2-8H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPUELBBTUERCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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